molecular formula C32H46O2 B12676792 2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) CAS No. 93803-60-2

2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol)

Cat. No.: B12676792
CAS No.: 93803-60-2
M. Wt: 462.7 g/mol
InChI Key: GUQPPJSPZYSPPS-UHFFFAOYSA-N
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Description

2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is a complex organic compound with the molecular formula C32H46O2. This compound is characterized by its unique structure, which includes cyclopentyl and isopropyl groups attached to a phenolic backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) typically involves the condensation of 6-cyclopentyl-4-isopropylphenol with 2-methylpropylidene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: The major products are typically quinones or other oxidized derivatives.

    Reduction: The major products are reduced phenolic compounds.

    Substitution: The major products are halogenated phenols.

Scientific Research Applications

2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but lacks the cyclopentyl groups.

    Bisphenol F: Similar but has different substituents on the phenolic rings.

    Bisphenol S: Contains sulfone groups instead of the cyclopentyl and isopropyl groups.

Uniqueness

2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is unique due to the presence of cyclopentyl and isopropyl groups, which impart distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.

Properties

CAS No.

93803-60-2

Molecular Formula

C32H46O2

Molecular Weight

462.7 g/mol

IUPAC Name

2-cyclopentyl-6-[1-(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol

InChI

InChI=1S/C32H46O2/c1-19(2)24-15-26(22-11-7-8-12-22)31(33)28(17-24)30(21(5)6)29-18-25(20(3)4)16-27(32(29)34)23-13-9-10-14-23/h15-23,30,33-34H,7-14H2,1-6H3

InChI Key

GUQPPJSPZYSPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCC3)C(C)C)C(C)C)O)C4CCCC4

Origin of Product

United States

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